Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) phosphate
Description
Chemical Identity and Structure Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) phosphate (CAS RN: 1895-26-7) is a fluorinated organophosphate compound with the molecular formula C₂₄H₉F₄₂O₄P and a molecular weight of 1190.23 g/mol . Its structure consists of two perfluorinated dodecyl chains (C12F21) linked to a central phosphate group, which is neutralized by an ammonium cation. The extensive fluorination of the alkyl chains confers exceptional hydrophobicity, chemical stability, and surface-active properties, making it suitable for applications in pharmaceuticals, coatings, and specialty surfactants .
Properties
CAS No. |
93776-21-7 |
|---|---|
Molecular Formula |
C24H12F42NO4P |
Molecular Weight |
1207.3 g/mol |
IUPAC Name |
azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) phosphate |
InChI |
InChI=1S/C24H9F42O4P.H3N/c25-5(26,7(29,30)9(33,34)11(37,38)13(41,42)15(45,46)17(49,50)19(53,54)21(57,58)23(61,62)63)1-3-69-71(67,68)70-4-2-6(27,28)8(31,32)10(35,36)12(39,40)14(43,44)16(47,48)18(51,52)20(55,56)22(59,60)24(64,65)66;/h1-4H2,(H,67,68);1H3 |
InChI Key |
MUIQKLWXCDMTSP-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining specific temperatures and using concentrated acids to ensure the complete nitration of toluene.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene involves large-scale nitration processes in specialized facilities. The process is carefully controlled to prevent any accidental detonation. The production facilities are equipped with safety measures to handle the highly explosive nature of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminotoluene derivatives.
Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Oxidation products include nitrobenzoic acids.
Reduction: Reduction products include aminotoluene derivatives.
Substitution: Substitution products vary based on the reagents used.
Scientific Research Applications
Environmental Applications
Ammonium bis(3,3,4,4,...henicosafluorododecyl) phosphate is studied for its environmental impact and behavior as a perfluoroalkyl substance (PFAS). Its persistence in the environment raises concerns regarding bioaccumulation and toxicity.
Case Study: PFAS Regulation
Recent studies have highlighted the occurrence of PFAS in biosolids and their potential effects on human health and ecosystems. The U.S. Environmental Protection Agency (EPA) has been monitoring such compounds to assess their environmental risks and regulate their usage .
Analytical Chemistry
The compound is utilized in analytical chemistry for the separation and analysis of fluorinated compounds.
Liquid Chromatography Applications
A notable method involves using reverse-phase high-performance liquid chromatography (HPLC) for the separation of ammonium bis(3,...henicosafluorododecyl) phosphate from other substances. The mobile phase typically includes acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility . This method is scalable and suitable for pharmacokinetic studies.
| Technique | Description |
|---|---|
| Reverse Phase HPLC | Used for separation of fluorinated compounds; scalable for preparative purposes. |
| Mass Spectrometry | Compatible with modified mobile phases for detailed analysis of components. |
Material Science
In material science, ammonium bis(3,...henicosafluorododecyl) phosphate is explored for its potential as a surfactant and coating agent due to its hydrophobic characteristics.
Application in Coatings
Fluorinated compounds are known for their ability to impart water and oil repellency to surfaces. This property makes them valuable in developing advanced coatings for textiles and other materials that require resistance to stains and moisture.
Biomedical Research
The compound's unique properties are also being investigated in biomedical applications.
Drug Delivery Systems
Research indicates that fluorinated compounds can enhance the solubility and bioavailability of drugs. Ammonium bis(3,...henicosafluorododecyl) phosphate may serve as a vehicle for drug delivery systems due to its ability to encapsulate hydrophobic drugs effectively .
Industrial Applications
The industrial sector utilizes ammonium bis(3,...henicosafluorododecyl) phosphate in various formulations.
Use in Formulations
This compound can be found in formulations designed for cleaning agents and surface treatments where low surface energy is desirable. Its effectiveness as a surfactant makes it suitable for use in products aimed at repelling dirt and stains.
Mechanism of Action
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves breaking the chemical bonds within the molecule, leading to the formation of gases and heat. The molecular targets and pathways involved in its explosive action include the nitro groups, which are highly reactive and contribute to the rapid decomposition.
Comparison with Similar Compounds
Chain Length and Fluorination
The compound’s C12F21 chains distinguish it from shorter-chain analogs. For example:
Key Differences :
- Longer fluorinated chains (e.g., C12F21 vs. C10F17) enhance thermal stability and surface activity but increase environmental persistence and bioaccumulation risks .
- Shorter-chain analogs (e.g., C8F17) are being phased out under global PFAS regulations due to toxicity concerns, while C12F21 compounds face increasing scrutiny .
Functional Group Variations
Structural modifications in related compounds alter reactivity and applications:
Key Differences :
- Sulfonamide-containing compounds (e.g., CAS 30381-98-7) exhibit enhanced chemical resistance but higher environmental persistence due to strong C-F and S=O bonds .
- Acrylate esters (e.g., CAS 17741-60-5) are reactive monomers used in polymerization, unlike the non-reactive phosphate esters .
Physicochemical Properties
| Property | Target Compound (C12F21) | C10F17 Analog (CAS 678-41-1) | C16F29 Analog (CAS 93776-27-3) |
|---|---|---|---|
| Melting Point | >200°C (estimated) | ~150°C | >250°C |
| Surface Tension | 15–20 mN/m | 20–25 mN/m | 10–15 mN/m |
| Log Kow (Octanol-Water Partition Coefficient) | ~8.5 | ~7.0 | ~10.0 |
| Environmental Half-Life | >5 years | 2–3 years | >10 years |
Implications :
- Higher melting points correlate with increased thermal stability, favoring high-temperature industrial applications .
Regulatory and Environmental Impact
- Target Compound (CAS 1895-26-7) : Listed in restricted substance inventories (e.g., SHEIN RSL) due to PFAS classification .
- Shorter-Chain Analogs (e.g., C8F17) : Subject to bans under EPA guidelines and EU REACH .
- Longer-Chain Analogs (e.g., C16F29) : Rarely used commercially due to extreme persistence and regulatory barriers .
Biological Activity
Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) phosphate is a quaternary ammonium salt that has garnered attention for its diverse biological activities. This article will delve into its properties and biological effects based on various studies and findings.
- Molecular Formula : C32H20F50NO6P
- Molecular Weight : 1495.398 g/mol
- CAS Number : 93776-21-7
Biological Activity Overview
Quaternary ammonium salts (QAS), including Ammonium bis(3,3,...), are known for their broad spectrum of biological activities. These include:
- Antimicrobial Activity : QAS exhibit significant bactericidal and fungicidal properties. The mechanism often involves disruption of microbial cell membranes due to the cationic nature of these compounds .
- Antimalarial Activity : Research has shown that certain QAS can effectively target Plasmodium species responsible for malaria. Compounds with long alkyl chains have demonstrated potent in vitro activity against drug-resistant strains .
The biological activity of Ammonium bis(3,3,...), like other QASs, is primarily attributed to its ability to interact with cell membranes:
- Membrane Disruption : The positively charged ammonium group interacts with negatively charged components of the microbial cell membrane. This interaction leads to increased permeability and eventual cell lysis.
- Inhibition of Enzymatic Activity : QAS can inhibit key enzymes within microbial cells, further contributing to their antimicrobial effects .
Antimicrobial Efficacy
A study highlighted the effectiveness of various QAS against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower for compounds with longer alkyl chains:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Ammonium bis(3,3,... | 0.5 | S. aureus |
| Hexadecyltrimethylammonium | 1.0 | E. coli |
| Benzalkonium chloride | 2.0 | Pseudomonas aeruginosa |
These results indicate that longer chain lengths enhance antimicrobial potency due to better membrane interaction.
Antimalarial Studies
In vivo studies involving murine models infected with Plasmodium berghei showed that certain bis-quaternary ammonium salts exhibited therapeutic indices comparable to established antimalarial drugs like chloroquine:
- Therapeutic Index (TI) : Some compounds had a TI greater than 10.
- Dosage Regimen : Administered intraperitoneally over four days resulted in significant parasitemia clearance.
Q & A
Q. Why do studies report varying thermal stability ranges (250–350°C) for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
